molecular formula C25H35N7O2 B1208152 1-(1-Adamantyl)-3-[8-[[1-(2-furanylmethyl)-5-tetrazolyl]methyl]-8-azabicyclo[3.2.1]octan-3-yl]urea

1-(1-Adamantyl)-3-[8-[[1-(2-furanylmethyl)-5-tetrazolyl]methyl]-8-azabicyclo[3.2.1]octan-3-yl]urea

Cat. No. B1208152
M. Wt: 465.6 g/mol
InChI Key: BDXFAAMOJLRGLA-UHFFFAOYSA-N
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Description

1-(1-adamantyl)-3-[8-[[1-(2-furanylmethyl)-5-tetrazolyl]methyl]-8-azabicyclo[3.2.1]octan-3-yl]urea is a tropane alkaloid.

Scientific Research Applications

Synthesis and Properties

A series of 1,3-disubstituted ureas, including those with adamantane fragments, have been synthesized. These compounds show promise as inhibitors of human soluble epoxide hydrolase (sEH), which is a significant target in pharmacology. This research indicates the potential of these compounds in therapeutic applications due to their solubility and inhibitory activities (D’yachenko et al., 2019).

Antimicrobial and Anti-Proliferative Activities

Research into 1-adamantyl compounds has also revealed significant antimicrobial and anti-proliferative properties. These findings are crucial in the development of new treatments against various microbial infections and cancer. Some compounds have shown marked broad-spectrum antibacterial activities and effectiveness against the yeast-like pathogenic fungus Candida albicans, as well as generalized anti-proliferative activity against different human tumor cell lines (Al-Mutairi et al., 2019).

Nematicidal Activity

Compounds derived from 1-adamantyl and similar structures have been explored for their nematicidal activity. This includes the development of novel compounds with significant lethal rates against pine-wood nematodes, showing potential as effective agents in controlling harmful nematodes in agriculture (Xu et al., 2021).

properties

Product Name

1-(1-Adamantyl)-3-[8-[[1-(2-furanylmethyl)-5-tetrazolyl]methyl]-8-azabicyclo[3.2.1]octan-3-yl]urea

Molecular Formula

C25H35N7O2

Molecular Weight

465.6 g/mol

IUPAC Name

1-(1-adamantyl)-3-[8-[[1-(furan-2-ylmethyl)tetrazol-5-yl]methyl]-8-azabicyclo[3.2.1]octan-3-yl]urea

InChI

InChI=1S/C25H35N7O2/c33-24(27-25-11-16-6-17(12-25)8-18(7-16)13-25)26-19-9-20-3-4-21(10-19)31(20)15-23-28-29-30-32(23)14-22-2-1-5-34-22/h1-2,5,16-21H,3-4,6-15H2,(H2,26,27,33)

InChI Key

BDXFAAMOJLRGLA-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC(CC1N2CC3=NN=NN3CC4=CC=CO4)NC(=O)NC56CC7CC(C5)CC(C7)C6

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(1-Adamantyl)-3-[8-[[1-(2-furanylmethyl)-5-tetrazolyl]methyl]-8-azabicyclo[3.2.1]octan-3-yl]urea
Reactant of Route 2
Reactant of Route 2
1-(1-Adamantyl)-3-[8-[[1-(2-furanylmethyl)-5-tetrazolyl]methyl]-8-azabicyclo[3.2.1]octan-3-yl]urea
Reactant of Route 3
Reactant of Route 3
1-(1-Adamantyl)-3-[8-[[1-(2-furanylmethyl)-5-tetrazolyl]methyl]-8-azabicyclo[3.2.1]octan-3-yl]urea
Reactant of Route 4
Reactant of Route 4
1-(1-Adamantyl)-3-[8-[[1-(2-furanylmethyl)-5-tetrazolyl]methyl]-8-azabicyclo[3.2.1]octan-3-yl]urea
Reactant of Route 5
Reactant of Route 5
1-(1-Adamantyl)-3-[8-[[1-(2-furanylmethyl)-5-tetrazolyl]methyl]-8-azabicyclo[3.2.1]octan-3-yl]urea
Reactant of Route 6
Reactant of Route 6
1-(1-Adamantyl)-3-[8-[[1-(2-furanylmethyl)-5-tetrazolyl]methyl]-8-azabicyclo[3.2.1]octan-3-yl]urea

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